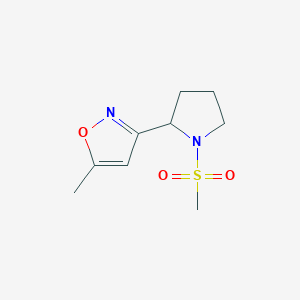

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole

Description

Research Significance of Heterocyclic Chemistry

Heterocyclic chemistry forms the backbone of modern drug discovery, with approximately 60% of FDA-approved pharmaceuticals containing at least one heterocyclic moiety. These structures, characterized by rings incorporating non-carbon atoms such as nitrogen, oxygen, or sulfur, enable precise modulation of biological activity through stereochemical diversity and electronic effects. The 1,2-oxazole and pyrrolidine units in 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole exemplify this principle, offering distinct reactivity profiles and conformational flexibility.

N-Heterocyclic carbenes (NHCs) have emerged as pivotal tools for constructing complex heterocycles, including fused systems resembling the target compound. Their ability to catalyze cycloadditions and umpolung reactions has streamlined the synthesis of bioactive frameworks, underscoring the synergy between heterocyclic design and catalytic innovation. For instance, NHC-mediated strategies enable the assembly of indole-pyrrolidine hybrids, which share structural motifs with the methanesulfonylpyrrolidine-oxazole system.

The 1,2-Oxazole Scaffold in Scientific Literature

1,2-Oxazole, a five-membered ring containing oxygen and nitrogen at positions 1 and 3, exhibits remarkable stability and functional versatility. Its electron-deficient nature facilitates nucleophilic substitutions, making it a strategic component in kinase inhibitors and antimicrobial agents. Recent patents highlight oxazole derivatives as potent GPR40 agonists and HDAC6 inhibitors, with modifications at the 5-methyl position enhancing target selectivity.

Table 1: Synthetic Approaches to 1,2-Oxazole Derivatives

| Method | Reagents | Yield (%) | Key Advantage |

|---|---|---|---|

| Traditional Cyclization | NBS, K₂CO₃, DMF/Toluene | 79 | High reproducibility |

| Green Synthesis | Ionic liquids, Microwave | 85–92 | Reduced solvent waste |

The methyl group at position 5 in 1,2-oxazole derivatives enhances lipophilicity, a feature critical for blood-brain barrier penetration in neurotherapeutics. Comparative studies of 5-methyl-1,2-oxazole analogs demonstrate improved metabolic stability over unsubstituted counterparts, validating its inclusion in the target compound.

Pyrrolidine Ring Systems in Contemporary Research

Pyrrolidine’s saturated five-membered ring provides a rigid yet adaptable platform for stereochemical optimization. The pseudorotation phenomenon, where the ring adopts multiple puckered conformations, allows precise spatial alignment of substituents—a property exploited in protease inhibitors and neurotransmitter analogs. Introducing a methanesulfonyl group at the pyrrolidine nitrogen, as seen in the target compound, enhances hydrogen-bonding capacity while mitigating oxidative metabolism.

Stereochemical Considerations :

Hybrid Heterocyclic Systems: Research Approaches and Challenges

Hybrid systems like this compound merge complementary pharmacophoric elements, yet their synthesis demands meticulous optimization. Key challenges include:

- Regioselectivity : Ensuring correct substitution patterns during cyclization, particularly when combining electron-rich (pyrrolidine) and electron-deficient (oxazole) rings.

- Conformational Analysis : Balancing the pyrrolidine ring’s pseudorotation with the oxazole’s planar rigidity to maintain target engagement.

- Synthetic Complexity : Multi-step sequences requiring protective group strategies, as exemplified by the use of Me₂S in oxazole synthesis to prevent over-oxidation.

Table 2: Biological Activities of Hybrid Heterocycles

| Hybrid Type | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| Oxazole-Pyrrolidine | HDAC6 | 12 nM | |

| Pyrrolidine-Indole | Integrin α₅β₁ | 0.8 μM |

Historical Development of Oxazole-Pyrrolidine Hybrid Molecules

The convergence of oxazole and pyrrolidine chemistry began with early studies on β-lactam antibiotics, where pyrrolidine fragments enhanced β-sheet mimicry. In the 1990s, advances in cross-coupling reactions enabled direct fusion of these rings, as seen in the seminal synthesis of oxazole-pyrrolidine peptidomimetics targeting fibrinogen receptors.

The introduction of methanesulfonyl groups in the 2000s marked a paradigm shift, improving pharmacokinetic profiles by reducing cation-mediated toxicity. Contemporary strategies leverage NHC catalysis to assemble these hybrids enantioselectively, with recent examples demonstrating sub-micromolar activity against SARS-CoV-2 main protease.

Properties

IUPAC Name |

5-methyl-3-(1-methylsulfonylpyrrolidin-2-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-7-6-8(10-14-7)9-4-3-5-11(9)15(2,12)13/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKADXXFBFQTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole typically involves the formation of the isoxazole ring followed by the introduction of the pyrrolidine and methylsulfonyl groups. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . Subsequent reactions introduce the pyrrolidine and methylsulfonyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The 1,2-oxazole core is susceptible to electrophilic substitution and cycloaddition reactions. Key observations include:

-

Electrophilic Attack : The oxazole ring’s electron-deficient nature directs electrophiles to the 4-position. For example, halogenation or nitration may occur under acidic conditions.

-

Nucleophilic Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) can cleave the oxazole ring, leading to intermediates such as enaminones .

Table 1: Oxazole Ring Reactions

| Reaction Type | Conditions | Product/Intermediate | Source |

|---|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | 4-Nitro-1,2-oxazole derivative | |

| Cycloaddition | TosMIC, K₂CO₃, MeOH, Δ | Functionalized oxazoles |

Methanesulfonyl Group Reactivity

The methanesulfonyl (Ms) group on the pyrrolidine acts as a strong electron-withdrawing group, influencing both steric and electronic properties:

-

Nucleophilic Substitution : The Ms group can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions, forming pyrrolidine derivatives .

-

Reductive Desulfonylation : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ may reduce the C–S bond, yielding a pyrrolidine-thiol intermediate .

Pyrrolidine Functionalization

The pyrrolidine ring’s secondary amine (protected by the Ms group) participates in:

-

Alkylation/Acylation : Deprotonation with LDA or NaH enables N-alkylation or acylation at the pyrrolidine nitrogen .

-

Ring-Opening : Strong acids (e.g., HCl/EtOH) can cleave the pyrrolidine ring, generating linear sulfonamides .

Table 2: Pyrrolidine Modifications

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| N-Alkylation | R-X, NaH, DMF | N-Substituted pyrrolidine | |

| Reductive desulfonylation | H₂ (1 atm), Pd/C, EtOH | Pyrrolidine-thiol derivative |

Cross-Coupling Reactions

The oxazole and pyrrolidine rings may serve as substrates for transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : The oxazole’s C–H bonds undergo palladium-catalyzed coupling with arylboronic acids .

-

Buchwald-Hartwig : Functionalization of the pyrrolidine nitrogen with aryl halides via Pd/ligand systems .

Synthetic Routes

The compound is likely synthesized via:

-

Van Leusen Oxazole Synthesis : Reaction of a pyrrolidine-containing aldehyde with TosMIC .

-

Methanesulfonylation : MsCl treatment of a pyrrolidine precursor under basic conditions .

Key Research Gaps

-

Experimental data on regioselectivity in electrophilic substitutions.

-

Kinetic studies on Ms group substitution.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H14N2O3S

Molecular Weight : 230.29 g/mol

CAS Number : 1185124-04-2

IUPAC Name : 5-methyl-3-[(2S)-1-methanesulfonylpyrrolidin-2-yl]-1,2-oxazole

The compound features a unique oxazole ring, which is known for its biological activity, making it a candidate for further research in pharmaceuticals.

Anticancer Activity

Recent studies have indicated that compounds with oxazole structures can exhibit significant anticancer properties. For instance, related oxazole compounds have shown selective anti-proliferative activity against estrogen receptor-positive breast cancer cells. This suggests that 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole may also possess similar properties, potentially leading to the development of new cancer therapeutics .

Antifungal Activity

In a targeted metabologenomic study, terminal oxazole-bearing natural products were discovered to have antifungal properties. The findings indicated that certain oxazole compounds inhibit pathogenic fungi effectively. This highlights the potential of this compound in developing antifungal agents .

Natural Product Research

The compound's structure allows for exploration within natural product chemistry. A method developed for discovering terminal oxazole-bearing natural products from bacterial strains can be applied to screen for microbial sources that may produce similar compounds. This approach enables researchers to identify new natural products with desirable biological activities without isotopic labeling .

Synthesis and Derivatives

The synthesis of oxazoles has been extensively studied, with various methods established for producing substituted derivatives. The ability to modify the oxazole ring can lead to the development of compounds with enhanced biological activity or improved pharmacokinetic properties. For example, metalation techniques have been used to create 4- and 5-substituted oxazoles efficiently .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Anticancer Activity | Selective inhibition of estrogen receptor-positive breast cancer cells | Development of new cancer therapies |

| Antifungal Activity | Inhibition of pathogenic fungi | New antifungal agents |

| Natural Product Discovery | Screening bacterial strains for oxazole-bearing compounds | Identification of novel microbial natural products |

| Synthesis Techniques | Methods for synthesizing and modifying oxazoles | Enhanced biological activity and pharmacokinetics |

Case Studies

- Anticancer Research : A study demonstrated that specific oxazoles showed potent anti-proliferative effects on breast cancer cell lines. The potential application of this compound in similar contexts warrants further investigation into its efficacy and mechanism of action.

- Natural Product Screening : Using targeted metabologenomic approaches, researchers successfully identified several new oxazole compounds from bacteria that exhibited significant biological activities. This methodology could be adapted to explore the biosynthetic pathways of this compound.

Mechanism of Action

The mechanism of action of 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole with structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of 1,2-Oxazole Derivatives

Key Insights:

Substituent Effects on Solubility and Bioactivity: The methanesulfonyl group in the target compound improves aqueous solubility compared to the methyl-substituted analog . However, bulkier sulfonyl groups (e.g., 3-chlorobenzenesulfonyl in ) enhance lipophilicity, favoring membrane permeability and target engagement in hydrophobic binding pockets.

Chirality and Receptor Binding :

- The S-configuration of the pyrrolidine ring in the target compound and its analog is critical for stereoselective interactions with receptors, such as nicotinic acetylcholine receptors .

Therapeutic Potential: While the target compound lacks direct pharmacological data, structurally related oxadiazole-isoxazole hybrids (e.g., ) demonstrate antiviral activity, suggesting possible applications in infectious disease research.

Notes

Synthesis and Characterization :

- The synthesis of 1,2-oxazole derivatives typically involves cyclization reactions, such as the Claisen-Schmidt condensation followed by hydroxylamine-mediated cyclization . Crystallographic tools like SHELXL and ORTEP-III are used to resolve chiral centers and confirm stereochemistry.

Pharmacological Data Limitations: Pharmacological studies on the target compound are scarce. However, oxazole derivatives are broadly associated with antimicrobial , antiviral , and neuropharmacological activities.

Structural Analogues in Drug Discovery :

- Compounds like 3-[1-(3-chlorobenzenesulfonyl)pyrrolidin-2-yl]-5-methyl-1,2-oxazole highlight the importance of sulfonyl group modifications in optimizing pharmacokinetic profiles.

Commercial Availability :

- The target compound is listed as discontinued in specialty chemical catalogs , underscoring the challenges in sourcing it for research.

Biological Activity

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole is a compound with notable biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological properties, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Molecular Formula: C9H14N2O3S

Molar Mass: 230.28 g/mol

Density: 1.34 g/cm³ (predicted)

Boiling Point: 394.1 °C (predicted)

pKa: -1.81 (predicted)

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. A review on oxazole derivatives highlighted their potential against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, compounds related to oxazole structures demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.8 µg/ml against Candida species and effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Oxazole Compounds

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 15 | 20 | E. coli |

| 19 | >27 | S. aureus |

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly in targeting estrogen receptor-positive breast cancer cells. In studies involving various oxazole derivatives, specific compounds exhibited selective cytotoxic effects against cancer cell lines, indicating a promising avenue for therapeutic development .

Case Study: Methyl-Oxazolomycins

In a recent study, methyl-oxazolomycins A and B were identified as having selective anti-proliferative effects on estrogen receptor-positive breast cancer cells, showcasing the therapeutic potential of oxazole-containing compounds .

The biological activity of oxazole derivatives is often attributed to their ability to interact with biological macromolecules, disrupting cellular processes in pathogens and cancer cells alike. The presence of the methanesulfonyl group enhances solubility and bioavailability, contributing to the overall efficacy of the compound.

Research Findings

Recent advancements in metabologenomics have facilitated the discovery of new microbial natural products bearing oxazole structures. These methods leverage genomic signatures to identify bacterial strains capable of producing bioactive compounds, expanding the library of potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the oxazole ring using precursors like substituted nitriles or amidoximes under thermal or catalytic conditions .

- Sulfonylation : Methanesulfonyl groups are introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and bases like triethylamine .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is used to isolate the compound. Reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural verification:

- ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming the pyrrolidine and oxazole moieties. Chiral centers (e.g., 2S configuration) require NOESY or chiral HPLC .

- LC-MS : Validates molecular weight (230.284 g/mol) and purity. Electrospray ionization (ESI) in positive/negative modes detects adducts (e.g., [M+H]⁺) .

- Elemental Analysis : Confirms empirical formula (C₉H₁₄N₂O₃S) with ≤0.4% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory during synthesis due to volatile intermediates .

- Waste Management : Halogenated solvents (e.g., DCM) and reactive byproducts require segregation and disposal via certified hazardous waste contractors .

- Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Spills are neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : X-ray crystallography with SHELX refinement (SHELXL/SHELXD) determines absolute configuration and bond geometry. Key steps:

- Data Collection : High-resolution (≤1.0 Å) datasets using synchrotron radiation or rotating anode sources .

- Refinement : SHELXL refines anisotropic displacement parameters and validates chirality (e.g., 2S-pyrrolidine) via residual density maps. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Q. How should researchers address contradictory biological activity data across different assays?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate results using SPR (binding affinity), cellular viability assays (e.g., MTT), and enzymatic activity tests .

- Statistical Validation : Apply ANOVA or multivariate analysis to identify outliers. Replicate experiments under standardized conditions (e.g., fixed DMSO concentration) .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations guide target engagement studies:

- Docking : Grid boxes centered on active sites (e.g., HRP-2 PWWP domain) with flexible side chains. Scoring functions (e.g., MM/GBSA) rank binding poses .

- ADME Prediction : SwissADME or QikProp evaluates pharmacokinetic properties (e.g., logP = 1.2, CNS permeability) .

Q. How can researchers design derivatives with improved binding affinity or selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.